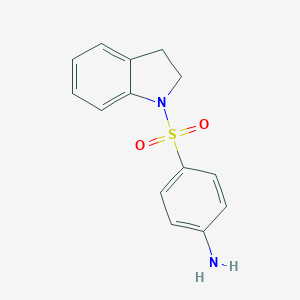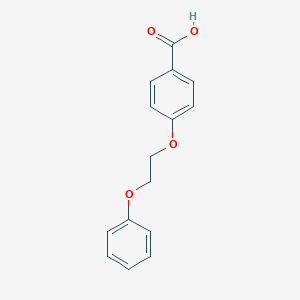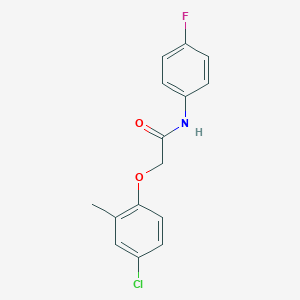![molecular formula C24H20N2O2S2 B185636 N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide CAS No. 5636-22-6](/img/structure/B185636.png)
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
作用機序
BTK is a non-receptor tyrosine kinase that is expressed in B cells, T cells, and myeloid cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide leads to the inhibition of BCR signaling and the subsequent apoptosis of cancer cells and immune cells. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of Toll-like receptors (TLRs) in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide have been studied in various preclinical models. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the phosphorylation of BTK and downstream signaling molecules, such as AKT and ERK. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits tumor growth and prolongs survival in mouse models of lymphoma and leukemia. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has demonstrated antitumor activity in preclinical models of various cancers, including lymphoma and leukemia. However, one of the limitations of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Furthermore, the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans have not yet been established.
将来の方向性
There are several future directions for the study of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide. First, clinical trials are needed to determine the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans. Second, the potential for combination therapy with N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide and other targeted agents should be explored. Third, the role of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, should be further investigated. Finally, the development of more potent and selective BTK inhibitors may improve the therapeutic potential of this class of agents.
合成法
The synthesis of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The method for synthesizing N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-methylthiophene-5-carboxylic acid with 4-bromo-3-methylbenzoic acid to form an intermediate compound, which is then coupled with 4-amino-3-methylphenylthiocarbamide to produce N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide.
科学的研究の応用
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the activity of BTK in various cell lines, including B-cell lymphoma and chronic lymphocytic leukemia cells. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has antitumor activity in mouse models of lymphoma and leukemia. Furthermore, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
特性
CAS番号 |
5636-22-6 |
|---|---|
製品名 |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
分子式 |
C24H20N2O2S2 |
分子量 |
432.6 g/mol |
IUPAC名 |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-13-17(7-9-19(15)25-23(27)21-5-3-11-29-21)18-8-10-20(16(2)14-18)26-24(28)22-6-4-12-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
BVZRJRKWOQPGII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





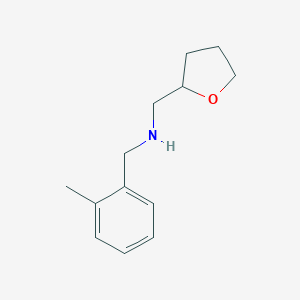
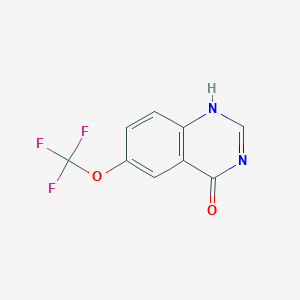
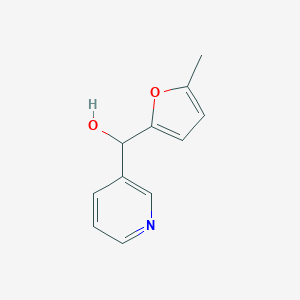
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
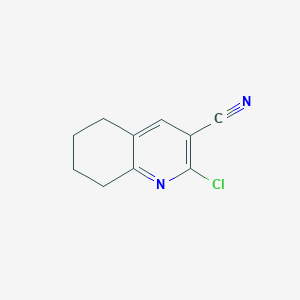
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
